molecular formula C11H15ClN4O B2522235 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one CAS No. 137885-46-2

3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No. B2522235
CAS RN: 137885-46-2
M. Wt: 254.72
InChI Key: LXVVGNKCZACLDX-UHFFFAOYSA-N
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Description

The compound "3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various pharmacological studies. The papers provided discuss the synthesis and properties of structurally related compounds, which include piperazine and pyrimidine moieties, and are of interest due to their potential biological activities.

Synthesis Analysis

In the first paper, the synthesis of a related compound, 1-{2-hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, is achieved through hydrolytic kinetic resolution (HKR) using salenCo(III)OAc complexes as catalysts. The enantiomeric purity of the synthesized compounds was high, with enantiomeric excesses (ee's) ranging from 92-96%, indicating the effectiveness of the method for synthesizing aminoalcohols .

The second paper describes the synthesis of a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which were characterized by 1H-NMR, FTIR, and elemental analysis. These compounds, particularly those with substituted heterocyclic piperazine moieties, showed promising antibacterial activity .

The third paper reports on the synthesis of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. The reactions yielded mixtures of isomeric N- and S-substituted derivatives, which were separated by fractional crystallization. The structures of the novel compounds were confirmed by elemental and spectral analyses .

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been elucidated using various analytical techniques. In the second paper, the synthesized compounds were characterized by 1H-NMR and FTIR, which are instrumental in determining the molecular structure and functional groups present . The third paper also utilized spectral analyses to confirm the structure of the synthesized derivatives .

Chemical Reactions Analysis

The papers discuss the chemical reactions involved in the synthesis of related compounds. In the first paper, the HKR of racemic l-oxiranylmethyl-pyrrolidin-2-one using salenCo(III)OAc complexes followed by aminolysis with l-(2-hydroxy-phenyl)-piperazine is a key reaction . The second paper does not detail the specific reactions but mentions the synthesis of derivatives with antibacterial activity . The third paper describes the reactions of a tetrahydropyrimido[4,5-d]pyrimidine compound with various substituted piperazines to yield N- and S-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the analytical data provided. The high enantiomeric purity of the compounds in the first paper suggests specific optical properties, which are important in the pharmacological context . The antibacterial activity reported in the second paper indicates the biological properties of these compounds, which could be related to their physical and chemical characteristics . The pharmacological screening in the third paper, which showed analgesic action and effects on amphetamine hyperactivity and apomorphine stereotypy, suggests that the physical and chemical properties of these compounds influence their interaction with biological systems .

Scientific Research Applications

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives, similar in structure to the compound , have been extensively studied for their clinical applications, primarily in treating depression, psychosis, and anxiety. The metabolism of these derivatives involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This metabolic pathway and the effects of the metabolites highlight the compound's potential research interest in understanding neurotransmitter receptor interactions and drug metabolism (Caccia, 2007).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

Research on DPP IV inhibitors, which includes a variety of chemical groups such as piperazines and pyrimidines, underlines the importance of these moieties in developing antidiabetic drugs. The compound's structure, featuring both pyrimidine and piperazine, suggests potential for exploration within the context of DPP IV inhibition and the treatment of type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011).

DNA Minor Groove Binders

Compounds structurally related to the subject have been utilized as DNA minor groove binders, demonstrating specificity for AT-rich sequences. This property makes them valuable tools in molecular biology for DNA interaction studies, potentially offering insights into new therapeutic targets or diagnostic tools (Issar & Kakkar, 2013).

Anti-mycobacterial Activity

Piperazine, a core structure within the compound, has been emphasized for its medicinal significance, particularly in the development of anti-mycobacterial agents against Mycobacterium tuberculosis. Research has shown that piperazine-based compounds display potent activity against multidrug-resistant and extremely drug-resistant strains of MTB. This highlights the potential research utility of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one in the field of infectious disease, specifically in the development of new anti-TB molecules (Girase et al., 2020).

properties

IUPAC Name

3-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVGNKCZACLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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